6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H2ClF3N4O2 It is a pyrimidine derivative, characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine derivative, followed by nitration and the introduction of the trifluoromethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted pyrimidines.
Scientific Research Applications
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for specific redox reactions that are not possible with similar compounds lacking this group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N4O2/c6-2-1(13(14)15)3(10)12-4(11-2)5(7,8)9/h(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKMDLCTZFHPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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